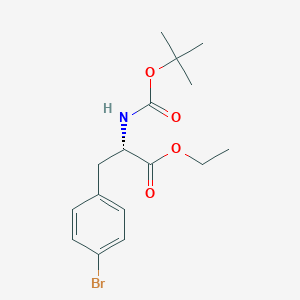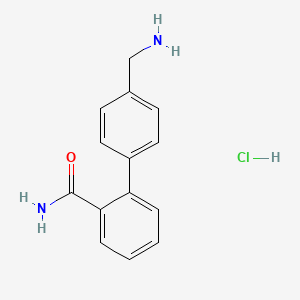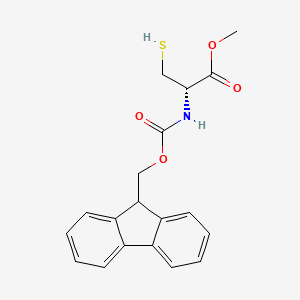
n-Fmoc-d-cysteine methyl ester
Übersicht
Beschreibung
N-Fmoc-d-cysteine methyl ester is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Fmoc-d-cysteine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Fmoc-d-cysteine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
A new method for synthesizing peptides containing C-terminal cysteine methyl esters was developed, using Fmoc-Cys-OCH(3) attachment to specific resins. This technique was successfully applied to the synthesis of the mating pheromone a-factor and its analogs, demonstrating high yield and purity, as well as bioactivity in growth arrest assays (Diaz-Rodriguez et al., 2012).
Overcoming Synthesis Challenges
A strategy to address the problematic synthesis of C-terminal cysteine-containing peptides, which often involves side reactions, was described. This involves the post-synthetic introduction of C-terminal Cys through native chemical ligation, significantly improving overall yields (Lelièvre et al., 2016).
Native Chemical Ligation
A novel approach to generate thioester peptides compatible with Fmoc chemistry was introduced, involving an O to S acyl shift during ligation. This method facilitates the creation of products with native amide bonds at the ligation site (Botti et al., 2004).
Enzyme-Mediated Synthesis
A concise methodology for preparing orthogonally protected Cα-Methyl Cysteine was developed, involving Curtius rearrangement and Fmoc protection, leading to the synthesis of (R)-NH-Fmoc-S-Trityl-Cα-Methyl Cysteine and its S enantiomer (Kotapati et al., 2016).
Biomimetic Cyclization
Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine was used for the synthesis of peptides, demonstrating biomimetic cyclization via Michael addition. This process yields methyllanthionine products with the natural configuration, important for understanding lantibiotics (Zhou & van der Donk, 2002).
Alternative Deprotection Strategies
A study presented a way to alternatively and chemoselectively deprotect the amino and carboxy functions in N-Fmoc-α-amino acid and N-Fmoc-peptide methyl esters. This process is controlled by modulating the molar ratio of specific reagents (Gioia et al., 2004).
N-Methyl Peptides Synthesis
A convenient route for synthesizing lipophilic N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids was described. This methodology offers a way to create N-methylated peptides for both solution and solid phase peptide synthesis (Gioia et al., 2008).
Stereoselective Formation of Methyllanthionine
The synthesis of dehydrobutyrine (Dhb)-containing peptides using Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine was explored. This method led to the biomimetic formation of methyllanthionine, a component of the lantibiotic subtilin (Zhou & van der Donk, 2002).
Synthesis of Protected Norcysteines
A synthesis method for racemic Alloc-Ncy(Tmob)-OH and its application in forming a norcystine bridge in octreotide-amide was reported. This method is compatible with the Fmoc-strategy on solid phase (Samant & Rivier, 2007).
Eigenschaften
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRRJSFOJTUXHR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



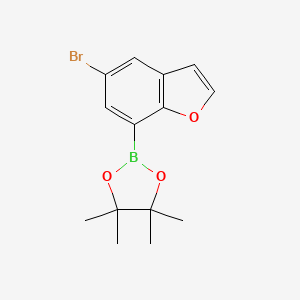
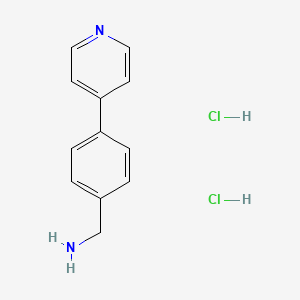
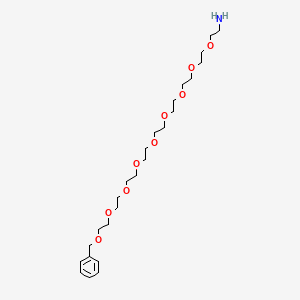
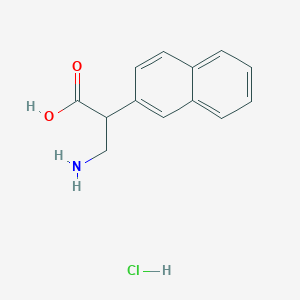


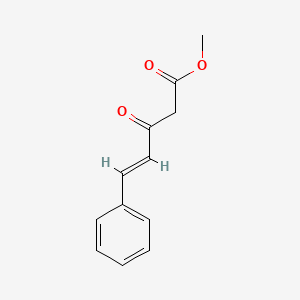
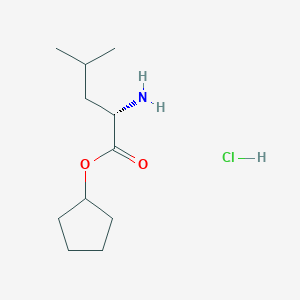

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8095912.png)
